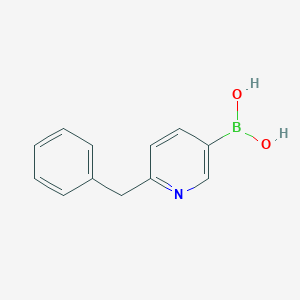
(6-Benzylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Benzylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a benzyl group at the 6-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Benzylpyridin-3-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. This method is widely used due to its reliability and cost-effectiveness
Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored for its mild reaction conditions and high functional group tolerance, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (6-Benzylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts, along with bases like potassium acetate, are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives.
Scientific Research Applications
(6-Benzylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Benzylpyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology . The compound can inhibit enzymes by binding to active site residues, thereby interfering with their catalytic activity .
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridinylboronic acid
- Benzylboronic acid
Comparison: (6-Benzylpyridin-3-yl)boronic acid is unique due to the presence of both a pyridine ring and a benzyl group, which confer distinct electronic and steric properties. This makes it more versatile in certain reactions compared to simpler boronic acids like phenylboronic acid . The combination of these functional groups enhances its reactivity and selectivity in various chemical processes .
Properties
Molecular Formula |
C12H12BNO2 |
|---|---|
Molecular Weight |
213.04 g/mol |
IUPAC Name |
(6-benzylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C12H12BNO2/c15-13(16)11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9,15-16H,8H2 |
InChI Key |
KCMMYGKDKMDRIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)
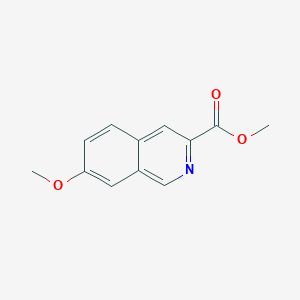
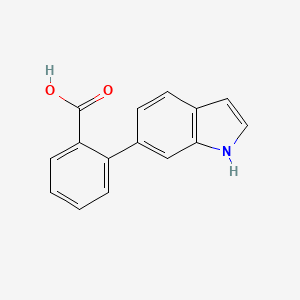
![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)

![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
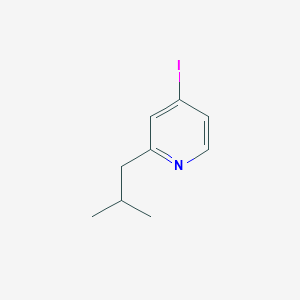

![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)
![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)
![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
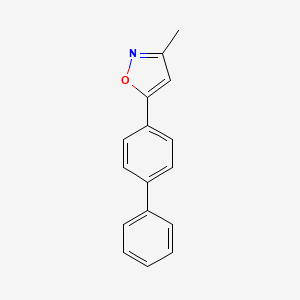
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
